molecular formula C33H70N2O3 B3025661 Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide CAS No. 1849616-42-7

Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide

Cat. No. B3025661
M. Wt: 542.9 g/mol
InChI Key: XRINHCGBBXKJPI-UHFFFAOYSA-N
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Description

Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide is a synthetic compound that has been used in a variety of scientific research applications. It is a lipophilic compound with a unique chemical structure that confers a range of biochemical and physiological effects.

Scientific Research Applications

Electrocatalytic Alcohol Oxidation

Bicyclic nitroxyl derivatives like 2-azaadamantane N-oxyl (AZADO) have been studied for their effectiveness as catalysts in selective oxidation reactions. Their activity is influenced more by redox potential than steric effects. This insight is crucial for understanding the electrocatalytic activity of similar compounds, including derivatives of Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide (Rafiee, Miles, & Stahl, 2015).

Platinum-Catalyzed Dehydroalkoxylation-Cyclization

Platinum-catalyzed reactions involving ortho-alkynylphenylureas and -acetamides, which may include Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide, have been explored for synthesizing tetracyclic compounds through N-O bond cleavage. These studies provide insights into the potential application of such compounds in advanced synthetic chemistry (Nakamura, Sato, & Terada, 2009).

Reactions of Cyclic Ethers with Esters and Thioesters

In research involving the catalytic addition reactions of cyclic ethers with esters and thioesters, compounds like Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide could be relevant. These reactions, catalyzed by quaternary ammonium salts or crown ether complexes, represent an area where the compound could find application (Nishikubo & Sato, 1991).

Synthesis and Biological Evaluation of Iminocyclitols

The synthesis and evaluation of polyhydroxyperhydroazepines, which are related to Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide, have been explored. These compounds, obtained through chemoenzymatic or chemical synthesis, are significant for understanding the biological activity and potential applications in pharmaceuticals (Morís-Varas, Qian, & Wong, 1996).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

Research on the synthesis of spirocyclic oxetanes, which could include derivatives of Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide, has been conducted. These studies focus on oxidative cyclizations to create complex molecular structures, highlighting the potential use of Azane derivatives in advanced organic synthesis (Gurry, McArdle, & Aldabbagh, 2015).

Analysis Procedures for (2-Methoxyethoxy)acetic Acid

Research on the quantification of (2-methoxyethoxy)acetic acid in urine, related to Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide, has been conducted. This is relevant for understanding the metabolic pathways and potential biological interactions of similar compounds (B'hymer, Butler, & Cheever, 2005).

properties

IUPAC Name

azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRINHCGBBXKJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H70N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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